molecular formula C12H10FNO B6413873 MFCD18323399 CAS No. 1261962-00-8

MFCD18323399

Cat. No.: B6413873
CAS No.: 1261962-00-8
M. Wt: 203.21 g/mol
InChI Key: FLOCBSMPJBZVIR-UHFFFAOYSA-N
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Description

MFCD18323399 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. It is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18323399 typically involves a series of well-defined chemical reactions. One common method includes the reaction of precursor compounds under controlled conditions of temperature and pressure. The exact synthetic route can vary depending on the desired purity and yield of the final product.

Industrial Production Methods: In an industrial setting, this compound is produced using large-scale chemical reactors. The process involves the careful control of reaction parameters to ensure consistent quality. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and cost-effectiveness in production.

Chemical Reactions Analysis

Types of Reactions: MFCD18323399 undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced forms of the compound.

    Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

MFCD18323399 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is employed in biochemical assays and as a probe in molecular biology studies.

    Medicine: It has potential therapeutic applications and is studied for its pharmacological properties.

    Industry: this compound is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which MFCD18323399 exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other biomolecules. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific context of its use.

Comparison with Similar Compounds

MFCD18323399 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    Compound A: Known for its high reactivity but less stable than this compound.

    Compound B: Has similar applications but differs in its mechanism of action.

    Compound C: Used in similar industrial processes but has different physical properties.

The uniqueness of this compound lies in its combination of stability, reactivity, and versatility, making it a valuable compound in various fields.

Properties

IUPAC Name

2-(5-fluoro-2-methylphenyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c1-8-2-3-9(13)6-11(8)12-7-10(15)4-5-14-12/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOCBSMPJBZVIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=CC(=O)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692486
Record name 2-(5-Fluoro-2-methylphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261962-00-8
Record name 2-(5-Fluoro-2-methylphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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